![molecular formula C21H22N2O4S2 B4995619 N-{2-[(2-furylmethyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4995619.png)
N-{2-[(2-furylmethyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2-furylmethyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as Furfurylthioethyl-N'-methyl-N-(phenylsulfonyl)benzamide or FMPS, and it has been synthesized using different methods. The purpose of
作用機序
The mechanism of action of FMPS involves the selective reaction between the thiol group of cysteine residues in proteins and the furfurylthioethyl group of FMPS. This reaction results in the formation of a covalent bond between FMPS and the cysteine residue, which leads to the formation of a fluorescent adduct. The fluorescence emission of the adduct is dependent on the local environment of the cysteine residue, which makes FMPS a useful tool for the study of protein conformational changes and protein-protein interactions.
Biochemical and Physiological Effects:
FMPS has been shown to be non-toxic and non-cytotoxic at concentrations commonly used in scientific research. However, the long-term effects of FMPS on biological systems are still unknown. It has been reported that FMPS can induce changes in the conformation of proteins, which may affect their biological activity. FMPS has also been shown to selectively label cysteine residues in proteins, which may affect their function.
実験室実験の利点と制限
One of the main advantages of FMPS is its selectivity for cysteine residues in proteins, which makes it a useful tool for the study of protein-protein interactions and protein conformational changes. FMPS is also relatively easy to use and can be detected using various techniques such as fluorescence spectroscopy and microscopy. However, one of the main limitations of FMPS is its sensitivity to the local environment of the cysteine residue, which may affect the fluorescence emission of the adduct. This may limit the use of FMPS in certain biological systems.
将来の方向性
There are several future directions for the study of FMPS. One of the main areas of research is the development of new methods for the synthesis of FMPS that are more efficient and cost-effective. Another area of research is the study of the long-term effects of FMPS on biological systems, as well as the development of new probes that can selectively label other amino acid residues in proteins. Additionally, the use of FMPS for the study of protein-protein interactions and protein conformational changes in vivo is an area of active research.
合成法
The synthesis of FMPS involves a series of chemical reactions that require the use of different reagents and solvents. One of the most common methods used for the synthesis of FMPS is the reaction between 4-aminobenzamide and 2-furylmethylthiol in the presence of triethylamine and dichloromethane. The resulting product is then treated with methyl phenyl sulfone and trifluoroacetic acid to yield FMPS. Other methods for the synthesis of FMPS include the reaction between 4-nitrobenzamide and 2-furylmethylthiol followed by reduction and treatment with methyl phenyl sulfone.
科学的研究の応用
FMPS has been widely studied for its potential applications in scientific research. One of the most common uses of FMPS is as a fluorescent probe for the detection of cysteine residues in proteins. This is due to the ability of FMPS to selectively react with cysteine residues in proteins, which results in a fluorescent signal that can be detected using various techniques such as fluorescence spectroscopy and microscopy. FMPS has also been used as a tool for the study of protein-protein interactions, as well as for the identification of protein targets in drug discovery.
特性
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-23(29(25,26)20-7-3-2-4-8-20)18-11-9-17(10-12-18)21(24)22-13-15-28-16-19-6-5-14-27-19/h2-12,14H,13,15-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNWZLQLDAIWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCCSCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

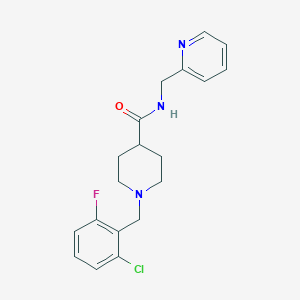
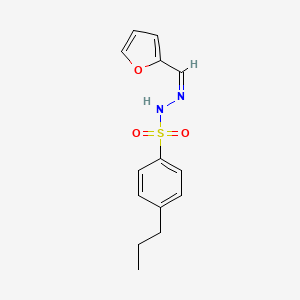
![2-[(3-fluorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B4995555.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4995560.png)
![1-{3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indol-1-yl}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B4995561.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]piperidin-4-yl}methyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B4995580.png)
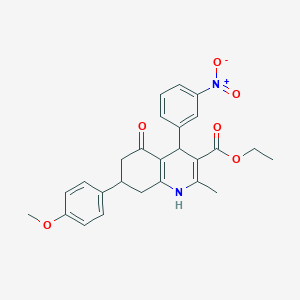
![N-[2-(1H-indol-3-yl)ethyl]-2-methylcyclohexanamine](/img/structure/B4995588.png)

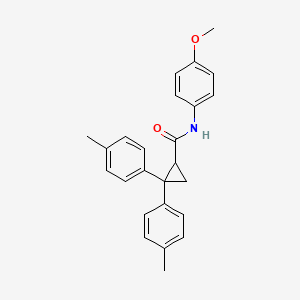
![2,2,3,3-tetrafluoropropyl 5-[(2-methylphenyl)amino]-5-oxopentanoate](/img/structure/B4995615.png)
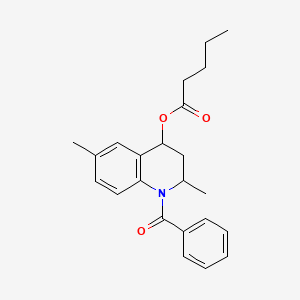
![2-[(2-methoxy-1-naphthyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B4995624.png)
![5-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4995634.png)